(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzodiazepine core. The reaction conditions often include the use of a solvent such as ethanol or methanol, with the reaction temperature maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction parameters, leading to more efficient and scalable production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydrobenzodiazepine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-oxo-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one.
Reduction: Formation of 4-(2-hydroxy-5-methylphenyl)-1,2-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one.
Substitution: Formation of nitro or halogenated derivatives of the parent compound.
Scientific Research Applications
(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in the compound’s anxiolytic and sedative effects. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the phenyl ring. These structural modifications can influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to differences in its efficacy and safety profile compared to other benzodiazepines.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-15(19)11(8-10)14-9-16(20)18-13-5-3-2-4-12(13)17-14/h2-8,19H,9H2,1H3,(H,18,20) |
InChI Key |
ABLXHMQPRUPVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3NC(=O)C2 |
Origin of Product |
United States |
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